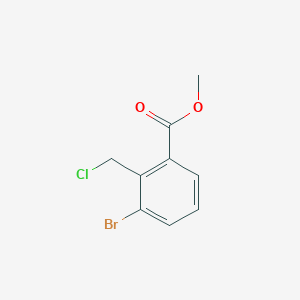

3-Bromo-2-chloromethyl-benzoic acid methyl ester

Descripción general

Descripción

3-Bromo-2-chloromethyl-benzoic acid methyl ester is a chemical compound with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 . It is a white solid and is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Molecular Structure Analysis

The IUPAC name for this compound is methyl 3-bromo-2-(chloromethyl)benzoate . The InChI code for this compound is 1S/C9H8BrClO2/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 263.52 .Aplicaciones Científicas De Investigación

Novel Methyl Donors in Biosynthesis

A study explored chloromethane's role as a novel methyl donor in the biosynthesis of methyl esters of benzoic and furoic acid in fungi, demonstrating the potential for halogenated compounds like bromomethanes to act similarly in primary metabolism (Harper et al., 1989). This research suggests that compounds with bromo- and chloro- functionalities might participate in unique biosynthetic pathways, offering insights into their application in synthetic biology and chemistry.

Derivatization and Analysis of Acidic Compounds

In analytical chemistry, derivatization techniques for acidic herbicides were reviewed, highlighting methods to convert these compounds to derivatives analyzable by gas chromatography (Rompa et al., 2003). Although not directly about 3-Bromo-2-chloromethyl-benzoic acid methyl ester, this research underlines the importance of derivatization in enhancing detection and analysis of complex molecules, potentially applicable to studying the environmental fate and analytical profiling of similar compounds.

Synthesis and Characterization of Complex Molecules

Research on the synthesis and characterization of complex molecules, such as cadmium (II) complexes with azo ligands derived from halogenated benzoic acids, underscores the multifaceted applications of halogenated benzoic acid derivatives in material science and coordination chemistry (Jaber et al., 2021). These studies exemplify how specific structural modifications, including halogenation, can influence the physical properties and biological activities of the synthesized compounds.

Advancements in Catalysis and Polymerization

Investigations into the inductive effects assisting chain-growth polycondensation for synthesizing well-defined polymers from meta-substituted aromatic polyamides (Sugi et al., 2005) present another dimension of research relevant to halogenated benzoic acids. This work highlights the strategic role of molecular structure in directing polymerization processes, offering potential methodologies for designing new polymeric materials with halogenated benzoic acid esters as building blocks.

Safety and Hazards

The safety information for this compound indicates that it is hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as Acute Tox. 4 Oral, Skin Corr. 1B, Skin Sens. 1 . The recommended personal protective equipment includes a dust mask type N95 (US), Eyeshields, and Gloves .

Propiedades

IUPAC Name |

methyl 3-bromo-2-(chloromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTRNMPVUONXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652268 | |

| Record name | Methyl 3-bromo-2-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chloromethyl-benzoic acid methyl ester | |

CAS RN |

914220-72-7 | |

| Record name | Methyl 3-bromo-2-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1517588.png)

amine](/img/structure/B1517589.png)

![2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid](/img/structure/B1517598.png)

![1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1517603.png)

![N-[(2-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1517604.png)

![1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one](/img/structure/B1517606.png)